
4,6-Dichloro-4',6'-dimethyl-2,2'-bipyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-4’,6’-dimethyl-2,2’-bipyrimidine is a chemical compound belonging to the bipyrimidine family. This compound is characterized by the presence of two pyrimidine rings, each substituted with chlorine and methyl groups at the 4 and 6 positions. It is a versatile building block used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material sciences.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-4’,6’-dimethyl-2,2’-bipyrimidine typically involves the chlorination of 4,6-dimethyl-2,2’-bipyrimidine. The reaction is carried out using thionyl chloride or phosphorus oxychloride as chlorinating agents under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or crystallization techniques.
化学反応の分析
Types of Reactions: 4,6-Dichloro-4’,6’-dimethyl-2,2’-bipyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex bipyrimidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiourea in solvents such as ethanol or dimethylformamide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran or ethanol.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted bipyrimidines with various functional groups.
Oxidation: Formation of bipyrimidine N-oxides.
Reduction: Formation of reduced bipyrimidine derivatives with altered electronic properties.
科学的研究の応用
4,6-Dichloro-4’,6’-dimethyl-2,2’-bipyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including ligands for coordination chemistry and catalysts.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of 4,6-Dichloro-4’,6’-dimethyl-2,2’-bipyrimidine involves its interaction with specific molecular targets. The chlorine and methyl groups on the pyrimidine rings enhance its binding affinity to enzymes and receptors. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access. Additionally, it can disrupt cellular processes by interfering with DNA and RNA synthesis.
類似化合物との比較
- 4,6-Dichloro-2-methylpyrimidine
- 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidine
- 2,4-Dichloro-6,7-dimethoxyquinazoline
Comparison: 4,6-Dichloro-4’,6’-dimethyl-2,2’-bipyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to 4,6-Dichloro-2-methylpyrimidine, it has an additional pyrimidine ring, enhancing its potential for forming complex structures. The presence of both chlorine and methyl groups at the 4 and 6 positions differentiates it from other bipyrimidine derivatives, providing unique reactivity and binding characteristics.
特性
CAS番号 |
89508-54-3 |
|---|---|
分子式 |
C10H8Cl2N4 |
分子量 |
255.10 g/mol |
IUPAC名 |
4,6-dichloro-2-(4,6-dimethylpyrimidin-2-yl)pyrimidine |
InChI |
InChI=1S/C10H8Cl2N4/c1-5-3-6(2)14-9(13-5)10-15-7(11)4-8(12)16-10/h3-4H,1-2H3 |
InChIキー |
DLDKGYGJMIQWDP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)C2=NC(=CC(=N2)Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


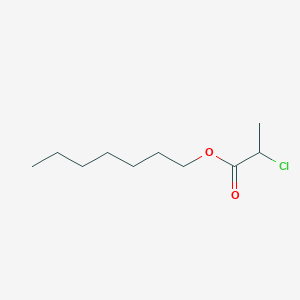
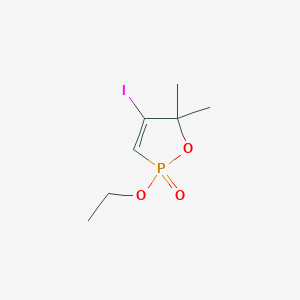


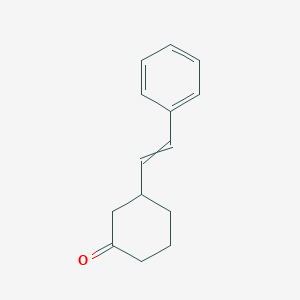

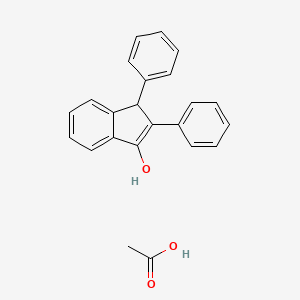

![11-Bromobicyclo[8.3.1]tetradeca-1(14),10,12-triene](/img/structure/B14402743.png)

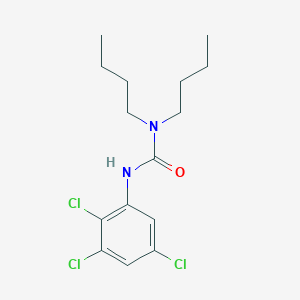
![1,4-Bis[(ethenylsulfanyl)methyl]benzene](/img/structure/B14402768.png)
![N,N-Diethyl-N'-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea](/img/structure/B14402772.png)
![Benzene, 1-[(chloromethyl)sulfonyl]-4-iodo-](/img/structure/B14402787.png)
